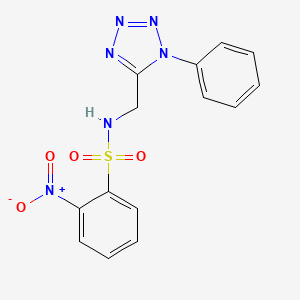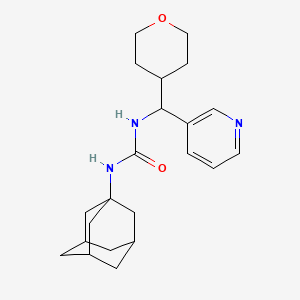
1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with adamantane as the starting material, followed by functionalization to introduce the urea moiety through a series of well-defined steps:
Activation of the adamantane ring to introduce an amine group.
Formation of the pyridinylmethyl intermediate via nucleophilic substitution or other appropriate synthetic methods.
Coupling with the tetrahydropyran derivative.
Final urea formation through a condensation reaction between the amine and a suitable isocyanate derivative.
Industrial Production Methods: : Industrial scale production would necessitate optimization of the above steps to enhance yield and purity:
Use of robust catalysts and controlled reaction environments.
Employment of continuous flow reactors for improved scalability.
Rigorous purification processes like recrystallization or chromatography.
化学反応の分析
Types of Reactions: : 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions can modify the pyridine ring or the tetrahydropyran group, potentially forming ketones or aldehydes.
Reduction: : The pyridine ring can be selectively reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Hydrogen (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, organometallic reagents.
Major Products Formed
From oxidation: ketones, aldehydes.
From reduction: piperidine derivatives.
From substitution: various functionalized derivatives based on the reagents used.
科学的研究の応用
This compound has found several applications across different fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules due to its stable and rigid structure.
Medicine: : Investigated for its therapeutic potential, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Its unique structure could be exploited in the development of new materials or catalysts.
作用機序
The compound exerts its effects by interacting with various molecular targets, often involving:
Molecular Targets: : Receptors, enzymes, and proteins where the adamantane structure provides stability and the pyridine and tetrahydropyran groups enhance binding affinity.
Pathways Involved: : Potential involvement in signal transduction pathways, enzymatic inhibition, or modulation of receptor activity.
類似化合物との比較
Comparison: : Compared to other adamantane derivatives, 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the incorporation of a pyridine ring and a tetrahydropyran group, which provide unique chemical properties and potential biological activities.
List of Similar Compounds
1-Adamantyl-urea.
1-(Adamantan-1-yl)-3-(pyridin-3-yl)urea.
1-(Adamantan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea.
This detailed overview should offer a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Any specific angles you want to dive deeper into?
特性
IUPAC Name |
1-(1-adamantyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(25-22-11-15-8-16(12-22)10-17(9-15)13-22)24-20(18-3-6-27-7-4-18)19-2-1-5-23-14-19/h1-2,5,14-18,20H,3-4,6-13H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCDNMNLUZVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
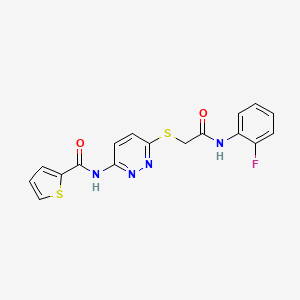
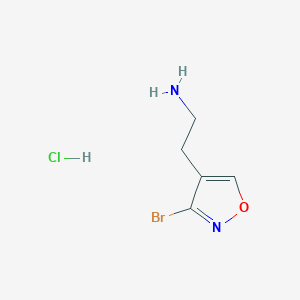
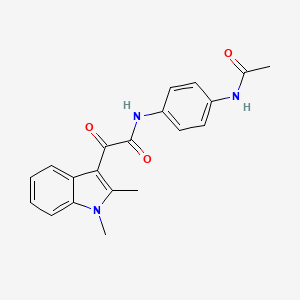
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)
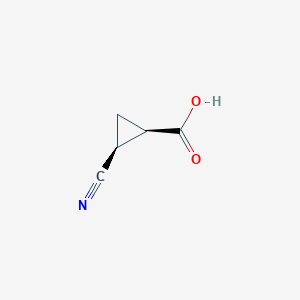
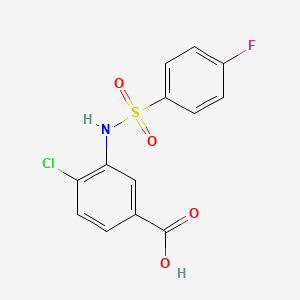
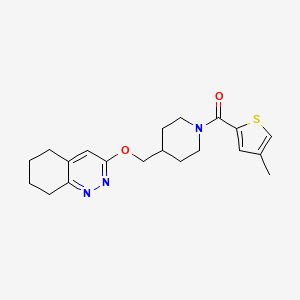
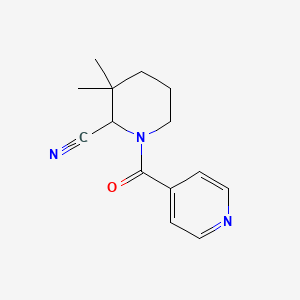
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
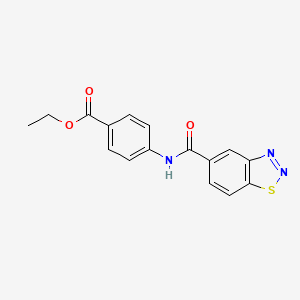
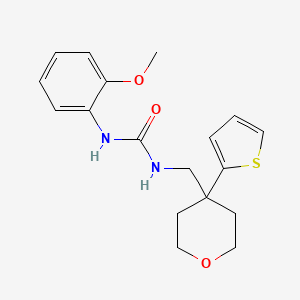
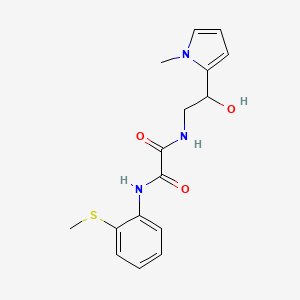
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
